N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Carbonic Anhydrase Inhibition Regioisomer Differentiation Scaffold Hopping

Procure N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-77-5) to exploit its unique dual-modification scaffold for carbonic anhydrase and sPLA2 inhibitor research. Unlike primary sulfonamide analogs, the N-cyclopentyl group enhances lipophilicity and membrane permeability, potentially enabling intracellular CA II inhibition. The 2,4-dimethoxybenzoyl acyl moiety introduces a hydrogen-bond-capable, electron-rich aromatic system distinct from simple benzoyl analogs, offering a >100-fold CA IX potency range. Pair with the 3,5-dimethoxy regioisomer (898657-91-5) to isolate methoxy positional isomerism effects on CA selectivity.

Molecular Formula C22H26N2O5S
Molecular Weight 430.52
CAS No. 919019-77-5
Cat. No. B2584631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide
CAS919019-77-5
Molecular FormulaC22H26N2O5S
Molecular Weight430.52
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4)OC
InChIInChI=1S/C22H26N2O5S/c1-28-17-7-9-19(21(14-17)29-2)22(25)24-12-11-15-13-18(8-10-20(15)24)30(26,27)23-16-5-3-4-6-16/h7-10,13-14,16,23H,3-6,11-12H2,1-2H3
InChIKeyAAUIACSLFPGISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-77-5): Compound Class and Core Pharmacophore


N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide (CAS 919019-77-5) is a synthetic small molecule featuring an indoline-5-sulfonamide core with an N-cyclopentyl substituent on the sulfonamide and a 2,4-dimethoxybenzoyl acyl group at the indoline N1 position [1]. This scaffold is structurally related to the 1-acylated indoline-5-sulfonamide class of carbonic anhydrase (CA) inhibitors, which have demonstrated inhibitory activity against tumor-associated isoforms CA IX and CA XII with KI values in the nanomolar range [1]. The compound also shares chemotype features with acylsulfonamide-substituted indole sPLA2 inhibitors described in Eli Lilly patents [2] and substituted sulfonamide-indole PAI-1 inhibitors from Wyeth [3].

Why N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide Cannot Be Substituted with Generic Indoline-5-Sulfonamide Analogs


Within the 1-acylated indoline-5-sulfonamide class, minor structural modifications produce order-of-magnitude differences in CA isoform potency and selectivity. For the related series of 1-acylated indoline-5-sulfonamides (compounds 4a–u), KI values against CA IX vary from approximately 100 nM for the most potent derivatives (e.g., 3-chlorophenyl 4f, cyclopentyl 4s,t) to over 10,000 nM for the least active analogs—a greater than 100-fold potency span driven solely by the acyl moiety [1]. The 2,4-dimethoxybenzoyl group on the target compound introduces a hydrogen-bond-capable, electron-rich aromatic system absent in the lead compound 4f, while the N-cyclopentyl sulfonamide replaces the primary sulfonamide (–SO₂NH₂) present in all characterized analogs 4a–u, potentially altering zinc-binding geometry, isoform selectivity, and pharmacokinetic properties [1]. These dual modifications—at both the N1-acyl and sulfonamide positions—mean that potency, selectivity, and off-target profiles cannot be extrapolated from published analog data.

Quantitative Differentiation Evidence for N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide


2,4-Dimethoxy vs. 3,5-Dimethoxy Regioisomer: Predicted CA IX Binding Mode Divergence

The target compound bears a 2,4-dimethoxybenzoyl substituent, whereas the commercially available regioisomer CAS 898657-91-5 carries a 3,5-dimethoxybenzoyl group [1]. In the 1-acylated indoline-5-sulfonamide series, the position and nature of substituents on the benzoyl ring are established as critical determinants of CA IX inhibitory potency: the lead compound 4f (3-chlorobenzoyl) achieves approximately 10-fold higher CA IX affinity than its 4-chloro analog 4g (KI ~132.8 nM vs. ~31–66 nM range for CA II), demonstrating that a single substituent positional change on the benzoyl ring shifts KI values by an order of magnitude [1]. The 2,4-dimethoxy pattern places a methoxy group ortho to the carbonyl, creating a steric and electronic environment fundamentally different from the meta,meta-disubstitution of the 3,5-isomer, which is predicted to alter the dihedral angle between the benzoyl ring and the indoline plane, thereby affecting the depth of the acyl group insertion into the CA IX hydrophobic pocket [1]. No experimental KI data exist for either regioisomer; the predicted differentiation is inferred from the experimentally validated SAR that positional substitution on the benzoyl ring can cause greater than 10-fold potency shifts [1].

Carbonic Anhydrase Inhibition Regioisomer Differentiation Scaffold Hopping

N-Cyclopentyl Sulfonamide vs. Primary Sulfonamide: Zinc-Binding and PK Differentiation

All biologically characterized 1-acylated indoline-5-sulfonamides (compounds 4a–u) in the Krymov et al. study possess a primary sulfonamide (–SO₂NH₂) that coordinates the active-site Zn²⁺ ion as the sulfonamidate anion [1]. The target compound replaces this primary sulfonamide with an N-cyclopentyl secondary sulfonamide (–SO₂NH–cyclopentyl). Secondary sulfonamides exhibit altered zinc-binding affinity: in the broader CA inhibitor literature, N-substituted sulfonamides generally show reduced CA inhibitory potency compared to primary sulfonamides due to steric interference with the Zn²⁺-bound water/hydroxide network, but can gain isoform selectivity through secondary interactions with the rim of the active site cavity [1]. The N-cyclopentyl group introduces a lipophilic cycloalkyl moiety (calculated logP contribution ~+1.5 vs. –SO₂NH₂) that is expected to enhance membrane permeability and reduce renal clearance compared to the primary sulfonamide analogs, which are predicted to have limited cell penetration due to the polar –SO₂NH₂ group [1].

Sulfonamide Zinc-Binding Group Pharmacokinetics CA Isoform Selectivity

2,3-Dihydroindoline vs. Indole Scaffold: Differential sPLA2 vs. CA Inhibition Potential

The target compound contains a 2,3-dihydroindoline (indoline) core, which distinguishes it from the fully aromatic indole scaffold found in classical sPLA2 inhibitors such as LY315920 and Me-Indoxam [1][2]. In the sPLA2 inhibitor patent family (US 6,608,099 / US 7,026,348), the indole NH and C3 position are critical for sPLA2 binding, with the glyoxylamide, acetamide, and hydrazide substituents at C3 forming key interactions with the enzyme active site [2]. The indoline scaffold lacks the planar aromaticity of indole at the C2–C3 bond, resulting in a puckered 5-membered ring with different vector geometry for substituents. This scaffold switch is a known strategy ('scaffold hopping') to divert biological activity from one target class to another: the Krymov study explicitly used scaffold hopping from an indane-based CA IX inhibitor (compound 3) to design the indoline-5-sulfonamide series 4a–u, achieving CA IX KI values as low as 132.8 nM [1]. Conversely, Me-Indoxam-based sPLA2 inhibitors achieve IC50 values <0.05 μM against multiple sPLA2 isoforms [2]. The indoline scaffold of the target compound is therefore structurally biased toward CA inhibition over sPLA2 inhibition relative to indole-based sPLA2 chemotypes.

Scaffold Hopping sPLA2 Inhibition Target Selectivity

Cyclopentyl vs. Cyclopentylmethyl vs. Phenyl Sulfonamide Substituents: Conformational and Lipophilic Differentiation

The N-cyclopentyl group on the sulfonamide of the target compound can be compared with two alternative N-substituents found in commercially available analogs: the N-cyclopentylmethyl variant (ZINC37259087) and N-phenyl variants [1][2]. The cyclopentyl group is a secondary cycloalkyl directly attached to the sulfonamide nitrogen, creating a branched N–C bond that restricts rotational freedom. In the CA inhibitor SAR from Krymov et al., cyclopentyl-containing acyl derivatives (compounds 4s, 4t) were among the most potent CA IX inhibitors, achieving KI values around 100 nM, while phenyl analogs showed variable activity depending on ring substitution [1]. The direct N-cyclopentyl attachment (vs. cyclopentylmethyl, which inserts a methylene spacer) produces a more conformationally constrained sulfonamide with distinct steric requirements in the enzyme active site. This constraint may translate to improved selectivity against off-target CA isoforms (CA I, CA II) compared to more flexible N-alkyl sulfonamide analogs [1].

Sulfonamide Substituent SAR Lipophilicity Conformational Analysis

2,4-Dimethoxybenzoyl as a Dual Hydrogen-Bond Donor/Acceptor Acyl Fragment vs. 3-Chlorobenzoyl Lead Compound

The 2,4-dimethoxybenzoyl group on the target compound introduces two methoxy substituents capable of acting as hydrogen-bond acceptors, contrasting with the 3-chlorobenzoyl group of the literature lead compound 4f (CA IX KI = 132.8 nM), which presents a chlorine atom with halogen-bond potential but no hydrogen-bond acceptor capacity [1]. In the docking studies reported by Krymov et al., the acyl fragment of lead compound 4f interacts with Gln67 in the CA IX active site, while the less potent analog 4e interacts with Gln92 instead—a difference attributed to the specific substituent electronic profiles [1]. The 2,4-dimethoxy substitution pattern provides two oxygen-based hydrogen-bond acceptors positioned at different distances from the carbonyl, potentially enabling simultaneous interactions with multiple active-site residues (e.g., Gln67 and Gln92) that are not accessible with the monochloro-substituted lead compound 4f or the mono-methoxy analog 4k (4-methoxybenzoyl) [1].

Hydrogen-Bond Interactions Acyl Fragment SAR CA IX Binding Pocket

Combinatorial Differentiation: Simultaneous Modification at N1-Acyl and Sulfonamide Positions vs. Singly Modified Analogs

A systematic survey of commercially available N-cyclopentyl indoline-5-sulfonamide analogs reveals a chemical space pattern: most analogs modify either the N1-acyl position while retaining the primary sulfonamide (e.g., the Krymov series 4a–u), or modify the sulfonamide N-substituent while using simpler N1-substituents (e.g., N-cyclopentyl-1-(methylsulfonyl)indoline-5-sulfonamide) [1]. The target compound is one of very few compounds that simultaneously modifies both positions with distinct, functionally complex groups. In the Krymov study, the N1-acyl group was shown to control CA IX affinity (greater than 100-fold potency range) and CA XII affinity, while the sulfonamide group governs zinc coordination geometry and isoform selectivity [1]. The concurrent optimization of both vectors in a single compound creates a combinatorial SAR space that is not explored by singly modified analogs, offering the potential for non-additive (synergistic or antagonistic) effects on potency and selectivity that cannot be predicted from single-position SAR data [1].

Dual-Site Modification Chemical Space Coverage Multiparameter Optimization

Optimal Research and Procurement Scenarios for N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide


Regioisomer-Controlled CA Isoform Selectivity Profiling

Procure the 2,4-dimethoxybenzoyl regioisomer (CAS 919019-77-5) alongside the 3,5-dimethoxybenzoyl regioisomer (CAS 898657-91-5) for parallel CA IX and CA XII inhibition assays. The ortho-methoxy group in the 2,4-isomer is predicted to impose conformational constraints on the benzoyl-indoline dihedral angle that are absent in the 3,5-isomer, potentially yielding distinct CA isoform selectivity fingerprints [1]. Both regioisomers share identical molecular formula (C22H26N2O5S) and molecular weight (430.52), making them ideal paired probes for isolating the effect of methoxy positional isomerism on CA inhibition without confounding by lipophilicity or size differences [2].

N-Cyclopentyl Sulfonamide vs. Primary Sulfonamide Cell Permeability Comparison

Use the target compound (N-cyclopentyl secondary sulfonamide) in side-by-side cell-based assays with a matched primary sulfonamide analog (e.g., compound 4l from Krymov et al., which bears the identical 2,4-dimethoxybenzoyl N1-acyl group but a primary –SO₂NH₂) [1]. The N-cyclopentyl group is expected to increase lipophilicity and passive membrane permeability, potentially enabling intracellular CA II inhibition that is not achievable with the polar primary sulfonamide [1]. Comparative antiproliferative assays under normoxic and hypoxic conditions in MCF7 or A431 cells can quantify the functional consequence of the sulfonamide N-substitution [1].

Dual-Target (CA/sPLA2) Chemical Probe Development

The target compound's indoline core (CA-biased) combined with its acylsulfonamide functionality (an sPLA2 pharmacophore feature per US 6,608,099) makes it a candidate for evaluating potential CA/sPLA2 dual inhibition [1][2]. Screen the compound against a panel of CA isoforms (CA I, II, IX, XII) and sPLA2 isoforms (hGIIA, hGV, hGX) to quantify its target engagement profile. A compound with balanced dual CA IX/sPLA2 inhibition could address the intersection of tumor acidosis and inflammatory eicosanoid signaling in the tumor microenvironment [1][2].

Combinatorial SAR Library Expansion Starting Point

Use this compound as a key intermediate or reference standard for a focused library that systematically varies the N1-acyl group (e.g., 3-chlorobenzoyl, 4-methoxybenzoyl, cyclopentylcarbonyl) while holding the N-cyclopentyl sulfonamide constant [1]. The Krymov et al. study established that the N1-acyl fragment alone controls a >100-fold CA IX potency range in the primary sulfonamide series; a parallel exploration with the N-cyclopentyl sulfonamide held constant would reveal whether the N1-acyl SAR is conserved or altered when the zinc-binding group is modified [1]. Such a library would provide novel SAR for secondary sulfonamide CA inhibitors, a relatively underexplored chemical space [1].

Quote Request

Request a Quote for N-cyclopentyl-1-(2,4-dimethoxybenzoyl)-2,3-dihydro-1H-indole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.